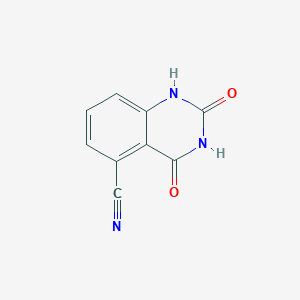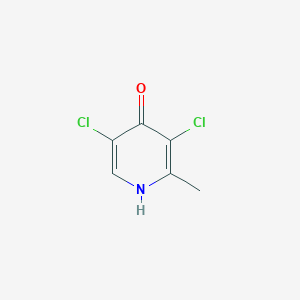
6-Chloro-4-fluoro-2-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-fluoro-2-methyl-1H-indole is a heterocyclic aromatic organic compound. Indole derivatives, including this compound, are significant due to their presence in various natural products and their wide range of biological activities. The compound’s structure consists of an indole core substituted with chlorine, fluorine, and methyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 6-Chloro-4-fluoro-2-methyl-1H-indole typically involves multi-step synthetic routes. One common method includes the fluorination and chlorination of aromatic compounds. For instance:
Fluorination: Under acidic conditions, fluorination of para-chlorophenol yields para-fluorophenol.
Chlorination: Para-fluorophenol is then reacted with indole in the presence of a catalyst to undergo chlorination, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-4-fluoro-2-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
6-Chloro-4-fluoro-2-methyl-1H-indole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: Indole derivatives are studied for their role in biological systems, including their interaction with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-fluoro-2-methyl-1H-indole involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction pathways, gene expression, and metabolic activities .
Comparación Con Compuestos Similares
- 6-Chloro-4-fluoro-1H-indole
- 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
- 6-Fluoroindole
Comparison: 6-Chloro-4-fluoro-2-methyl-1H-indole is unique due to the specific substitution pattern on the indole ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a distinct entity in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H7ClFN |
|---|---|
Peso molecular |
183.61 g/mol |
Nombre IUPAC |
6-chloro-4-fluoro-2-methyl-1H-indole |
InChI |
InChI=1S/C9H7ClFN/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4,12H,1H3 |
Clave InChI |
HNUIIZNCOSGHJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)C=C(C=C2F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride](/img/structure/B11909388.png)

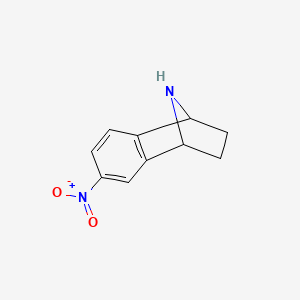
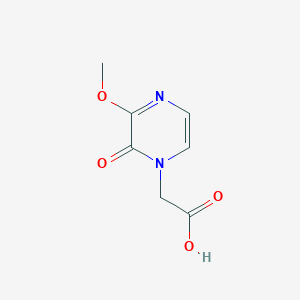

![Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11909427.png)
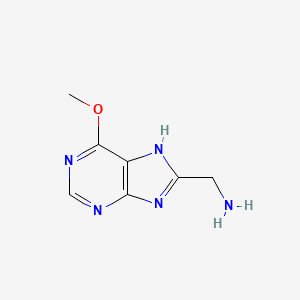
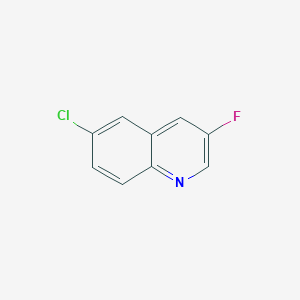
![5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909440.png)


